
bromopyruvic acid
Übersicht
Beschreibung
3-bromopyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-bromopyruvic acid, arising from deprotonation of the carboxy group. It is functionally related to a pyruvate. It is a conjugate base of a 3-bromopyruvic acid.
Wirkmechanismus
Target of Action
3-Bromopyruvic acid (3-BP) is a potent anticancer compound that targets key enzymes involved in energy metabolism in cancer cells . The primary targets of 3-BP are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK II) . These enzymes play crucial roles in glycolysis, a metabolic pathway that is often upregulated in cancer cells .
Mode of Action
3-BP acts as an alkylating agent and an antimetabolite of pyruvate . It inhibits its targets by alkylation, typically at cysteine side-chains, leading to the disruption of disulfide bridges . This inhibition disrupts the normal function of these enzymes, thereby suppressing glycolysis and mitochondrial metabolism .
Biochemical Pathways
The inhibition of GAPDH and HK II by 3-BP disrupts the glycolytic pathway, reducing the production of ATP, a key energy molecule . This disruption of energy production is particularly detrimental to cancer cells, which rely heavily on glycolysis for their energy needs . Additionally, 3-BP has been shown to harm mitochondrial NADH dehydrogenase activity .
Pharmacokinetics
It is known that 3-bp can be delivered into cells via the pyruvate transporter system . Once inside the cell, 3-BP exerts its effects on its target enzymes.
Result of Action
The action of 3-BP leads to a decrease in ATP production, causing energy depletion in cancer cells . This energy depletion can lead to cell death, thereby preventing tumor growth and even eradicating existing tumors . Furthermore, 3-BP has been shown to reduce the proliferation of certain types of cancer cells .
Action Environment
The efficacy of 3-BP can be influenced by environmental factors such as nutrient availability. For instance, starvation has been shown to sensitize certain cancer cells to 3-BP treatment . Additionally, the overexpression of certain proteins, such as proteasome activator (PA) 28, can lead to a partial resistance to the stress provoked by 3-BP .
Biochemische Analyse
Biochemical Properties
3-Bromopyruvic acid is known to interact with several enzymes, proteins, and other biomolecules. The primary intracellular target of 3-Bromopyruvic acid is glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by 3-Bromopyruvic acid . It also inhibits key glycolytic enzymes including hexokinase II , glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , and lactate dehydrogenase (LDH) .
Cellular Effects
3-Bromopyruvic acid has significant effects on various types of cells and cellular processes. It suppresses cancer cell growth by targeting glycolytic and mitochondrial metabolism . It has been shown to decrease proliferation of hepatocellular carcinoma cells and reduce tumor growth in animal studies . It also influences cell function by disrupting glucose metabolism leading to cell death .
Molecular Mechanism
3-Bromopyruvic acid exerts its effects at the molecular level through several mechanisms. It is a strong alkylating agent and it irreversibly alkylates the glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), resulting in the disruption of glucose metabolism leading to cell death .
Dosage Effects in Animal Models
In animal models, the effects of 3-Bromopyruvic acid vary with different dosages. For instance, 3-Bromopyruvic acid treatment (50 mg/kg ip. daily, 6 days/week for three weeks) was effective in attenuating tumor growth and causing tumor necrosis in a hepatocellular carcinoma mouse xenograft model .
Metabolic Pathways
3-Bromopyruvic acid is involved in the glycolytic pathway, where it inhibits key enzymes and disrupts glucose metabolism . It also targets mitochondrial metabolism .
Transport and Distribution
3-Bromopyruvic acid is transported into cells via the pyruvate transporter system . Once intracellular, it interacts with various biomolecules to exert its effects
Subcellular Localization
Given its role as a glycolytic inhibitor and its effects on mitochondrial metabolism, it can be inferred that it likely localizes to the cytoplasm and mitochondria where these metabolic processes occur .
Wissenschaftliche Forschungsanwendungen
Colorectal Cancer
Recent studies have demonstrated that 3-BP can overcome resistance to cetuximab in colorectal cancer (CRC) treatment. Co-treatment with 3-BP enhances the efficacy of cetuximab by inducing ferroptosis and autophagy in resistant CRC cell lines. This synergistic effect is mediated through the activation of the FOXO3a/AMPKα/pBeclin1 pathway, promoting cell death in KRAS/BRAF mutant CRC cells .
Prostate Cancer
In prostate cancer research, 3-BP has shown promising results by inhibiting cell growth and metastasis. It induces apoptosis and suppresses migration and invasion in castration-resistant prostate cancer (CRPC) cells. Transcriptome analysis revealed that 3-BP regulates critical cell cycle pathways, highlighting its potential as a therapeutic agent for CRPC .
Triple-Negative Breast Cancer (TNBC)
3-BP has been investigated for its effects on triple-negative breast cancer, where it inhibits glycolysis and promotes mitochondrial-mediated apoptosis. The compound's ability to downregulate key glycolytic enzymes like hexokinase II contributes to its anticancer effects, making it a potential candidate for TNBC treatment .
Preclinical Studies
- Hepatocellular Carcinoma : A preclinical study involving a mouse model showed that all treated mice with hepatocellular carcinoma survived after receiving 3-BP, while control mice had to be euthanized due to tumor progression .
- Non-Small Cell Lung Cancer : Another study explored the combination of 3-BP with radiation therapy, revealing significant reductions in tumor growth, indicating its potential as an adjunct therapy .
- Gastric Cancer : In a controlled study, various doses of 3-BP were administered to mice with gastric tumors, demonstrating dose-dependent inhibition of tumor growth compared to controls .
Data Table: Summary of Research Findings on Bromopyruvic Acid
Analyse Chemischer Reaktionen
Alkylation Reactions
3-BrPA acts as a potent alkylating agent, targeting nucleophilic residues (e.g., thiols, amines) in biomolecules.
Enzyme Inactivation
Key Findings:
-
Kinetics : Inactivation of bovine pancreatic ribonuclease A by 3-BrPA follows pseudo-first-order kinetics, with Mg²⁺ enhancing reaction rates .
-
Selectivity : 3-BrPA preferentially alkylates enzymes in triple-negative breast cancer (TNBC) cells, downregulating c-Myc and HK2 while upregulating TXNIP .
Cross-Linking Reactions
3-BrPA facilitates covalent cross-linking between biomolecules:
-
Nucleic Acid-Protein Cross-Links : Converts cytosine in DNA to N⁴-aminocytosine using hydrazine/bisulfite, enabling linkage to protein thiols .
-
Applications : Used to study protein-DNA interactions and enzyme active-site mapping .
Electron-Induced Decomposition
Under electron impact, 3-BrPA undergoes dissociative electron attachment (DEA):
-
Primary Pathway :
-
Resonance Peaks : DEA occurs at 0 eV (σ*/π* shape resonances) and 1.9–8 eV (core-excited resonances) .
Implications :
Glycolysis Inhibition
-
Lactate Reduction : 3-BrPA (20–40 µM) suppresses lactate production in TNBC cells by 40–60% within 48 hours .
-
ATP Depletion : Intracellular ATP levels drop by 50% in HCC1143 cells after 24-hour exposure to 40 µM 3-BrPA .
Mitochondrial Apoptosis Induction
-
Protein Modulation : Downregulates Bcl-2 (anti-apoptotic) and upregulates Bax, cytochrome c, and caspase-3 (pro-apoptotic) .
Structural Reactivity Insights
Q & A
Basic Research Questions
Q. What are the primary biochemical pathways influenced by bromopyruvic acid, and how can researchers design experiments to assess its mechanistic role?
this compound (3-BP) is a known inhibitor of hexokinase II, a key enzyme in glycolysis . To study its pathway-specific effects, researchers should:
- Use enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation) to quantify inhibition kinetics.
- Employ cell culture models (e.g., cancer cell lines) under controlled oxygen conditions (normoxia vs. hypoxia) to assess metabolic shifts.
- Validate findings with genetic knockdown models (e.g., siRNA targeting hexokinase II) to isolate 3-BP-specific effects .
- Include positive controls (e.g., 2-deoxyglucose) and negative controls (untreated cells) to minimize confounding variables .
Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 210–220 nm) is standard for quantifying 3-BP in plasma or tissue homogenates .
- Mass spectrometry (LC-MS/MS) improves specificity in lipid-rich samples, with a detection limit of ~0.1 µM .
- Nuclear magnetic resonance (NMR) can track 3-BP’s metabolic fate via isotopic labeling (e.g., ¹³C or ²H) but requires high purity and concentration .
- Validate methods using spiked recovery experiments (80–120% recovery range) to confirm accuracy in biological samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s antitumor activity?
Discrepancies in 3-BP’s efficacy (e.g., variable IC₅₀ values across cancer types) may arise from:
- Experimental design flaws : Differences in cell line selection (e.g., glycolytic vs. oxidative phosphorylation-dependent tumors) .
- Microenvironmental factors : Oxygen tension, pH, and extracellular matrix composition alter 3-BP uptake and potency .
- Mitochondrial off-target effects : Use mitochondrial respiration assays (e.g., Seahorse XF Analyzer) to differentiate glycolytic inhibition from direct mitochondrial toxicity .
- Address contradictions via meta-analysis of published dose-response data, applying statistical tools (e.g., random-effects models) to identify confounding variables .
Q. What methodologies are optimal for studying this compound’s role in combination therapies (e.g., with chemotherapeutics or immunomodulators)?
- Synergy screening : Use the Chou-Talalay method (combination index <1 indicates synergy) to evaluate 3-BP paired with cisplatin or PD-1 inhibitors .
- In vivo models : Orthotopic tumor models (e.g., murine hepatocellular carcinoma) allow assessment of tumor-specific metabolic reprogramming and immune infiltration .
- Metabolomic profiling : Pair LC-MS with multivariate analysis (e.g., PCA or PLS-DA) to identify metabolic nodes enhanced by combination therapy .
- Address toxicity via pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in preclinical models .
Q. How can researchers validate the reproducibility of this compound’s reported effects across independent laboratories?
- Standardize protocols for cell culture conditions (e.g., media glucose levels, passage number) and dosing regimens (e.g., bolus vs. continuous exposure) .
- Share raw data (e.g., enzyme kinetics, metabolomics) in public repositories (e.g., MetaboLights) for cross-lab validation .
- Conduct ring trials : Distribute identical 3-BP batches to multiple labs for parallel experimentation, analyzing inter-lab variability with ANOVA .
Q. Methodological Considerations
Q. What strategies mitigate artifacts in this compound studies, particularly in redox-sensitive assays?
- Artifact prevention : Pre-treat samples with antioxidants (e.g., catalase) to neutralize ROS generated during 3-BP exposure .
- Blinded analysis : Ensure data collection and interpretation are performed by researchers unaware of treatment groups .
- Control for pH shifts : Use buffered media (e.g., HEPES) to stabilize extracellular pH, as 3-BP is a weak acid .
Q. How should researchers address ethical and safety concerns when handling this compound in preclinical studies?
- Follow institutional biosafety guidelines for carcinogen handling (e.g., PPE, fume hoods) and dispose of waste via certified protocols .
- For in vivo studies, obtain IACUC approval and monitor animals for signs of systemic toxicity (e.g., weight loss, organ dysfunction) .
Eigenschaften
CAS-Nummer |
1113-59-3 |
---|---|
Molekularformel |
C3H2BrO3- |
Molekulargewicht |
165.95 g/mol |
IUPAC-Name |
3-bromo-2-oxopropanoate |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |
InChI-Schlüssel |
PRRZDZJYSJLDBS-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=O)O)Br |
Kanonische SMILES |
C(C(=O)C(=O)[O-])Br |
Key on ui other cas no. |
1113-59-3 |
Piktogramme |
Corrosive |
Synonyme |
3-bromopyruvate 3-bromopyruvic acid bromopyruvate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.